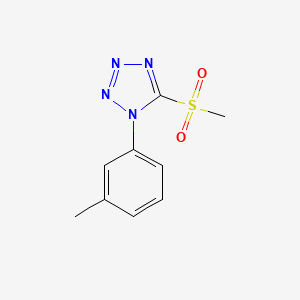![molecular formula C27H30N2O3 B11051274 1-(2-ethoxyphenyl)-N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine](/img/structure/B11051274.png)
1-(2-ethoxyphenyl)-N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine is an organic compound characterized by its complex structure, which includes multiple ethoxyphenyl groups and imine functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine typically involves the condensation reaction between 2-ethoxybenzaldehyde and a diamine precursor. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its imine functionalities.
Medicine: Explored for its potential use in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and resins, due to its ability to form stable imine linkages.
Wirkmechanismus
The mechanism of action of 1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine largely depends on its application:
Biological Activity: The compound may interact with biological targets such as enzymes or receptors through its imine groups, potentially inhibiting their activity.
Catalysis: As a ligand, it can coordinate with metal ions to form complexes that facilitate various catalytic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-methoxyphenyl)-N,N’-bis[(E)-(2-methoxyphenyl)methylidene]methanediamine
- 1-(2-hydroxyphenyl)-N,N’-bis[(E)-(2-hydroxyphenyl)methylidene]methanediamine
Uniqueness
1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine is unique due to its ethoxy substituents, which can influence its solubility, reactivity, and overall stability compared to its methoxy or hydroxy analogs. These properties can make it more suitable for specific applications, such as in organic synthesis or material science.
This detailed overview provides a comprehensive understanding of 1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C27H30N2O3 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
(E)-1-(2-ethoxyphenyl)-N-[(2-ethoxyphenyl)-[(E)-(2-ethoxyphenyl)methylideneamino]methyl]methanimine |
InChI |
InChI=1S/C27H30N2O3/c1-4-30-24-16-10-7-13-21(24)19-28-27(23-15-9-12-18-26(23)32-6-3)29-20-22-14-8-11-17-25(22)31-5-2/h7-20,27H,4-6H2,1-3H3/b28-19+,29-20+ |
InChI-Schlüssel |
BBKUJNYJOGPTRZ-JUWMQZRYSA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1/C=N/C(/N=C/C2=CC=CC=C2OCC)C3=CC=CC=C3OCC |
Kanonische SMILES |
CCOC1=CC=CC=C1C=NC(C2=CC=CC=C2OCC)N=CC3=CC=CC=C3OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-thienyl)-](/img/structure/B11051201.png)
![6-(4-Bromophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11051204.png)
![N-(2,6-dimethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11051206.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B11051216.png)
![6-(4-Methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B11051220.png)
![1H-Pyrazole-1-butanoic acid, 3-[(4-fluorobenzoyl)amino]-5-methyl-, methyl ester](/img/structure/B11051227.png)
![3-(Furan-2-yl)-2,4-diphenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2h)-one](/img/structure/B11051228.png)

![N-[(4-{3-[(4-bromophenyl)carbonyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide](/img/structure/B11051240.png)
![Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]-](/img/structure/B11051241.png)
![(1R,2R,5S)-2-[3-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11051243.png)

![5-(1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051256.png)